molecular formula C7H10N2O B3264467 (R)-2-amino-1-(pyridin-3-yl)ethanol CAS No. 391906-13-1

(R)-2-amino-1-(pyridin-3-yl)ethanol

Cat. No.: B3264467
CAS No.: 391906-13-1
M. Wt: 138.17 g/mol
InChI Key: BTKNUYMZBBWHIM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-1-(pyridin-3-yl)ethanol is a chiral compound that features an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-1-(pyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to obtain the ®-enantiomer with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-1-(pyridin-3-yl)ethanol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-1-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridin-3-yl ketone or aldehyde derivatives.

    Reduction: Formation of pyridin-3-yl amine derivatives.

    Substitution: Formation of various substituted pyridin-3-yl ethanol derivatives.

Scientific Research Applications

®-2-amino-1-(pyridin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-amino-1-(pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-1-(pyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

    2-amino-1-(pyridin-2-yl)ethanol: A structural isomer with the amino group attached to a different position on the pyridine ring.

    2-amino-1-(pyridin-4-yl)ethanol: Another structural isomer with the amino group attached to yet another position on the pyridine ring.

Uniqueness

®-2-amino-1-(pyridin-3-yl)ethanol is unique due to its specific stereochemistry and the position of the amino group on the pyridine ring. This configuration can lead to distinct interactions with biological targets and different chemical reactivity compared to its enantiomers and structural isomers.

Properties

IUPAC Name

(1R)-2-amino-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNUYMZBBWHIM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of crude 2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione (Preparation 97, 5.0 g, ˜19.0 mmol) in aqueous isopropanol (210 ml, water/IPA:1/6) was added sodium borohydride (10.2 g, 270 mmol) in 2 portions. The mixture was stirred at rt for 12 h before being carefully acidified (pH 2) with dilute hydrochloric acid (1M). After removal of the solvent the residue was taken up in destillated water (100 mL) and passed down a column filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent: 500 mL water then 1L of 2 M aqueous ammonia solution). Concentration of the alkaline fractions gave the title compound as a yellow oil. δH (d6 DMSO): 2.74, 2.85 (2H, 2m), 4.66 (11H, m), 5.15 (3H, br s), 7.36 (1H, dd), 7.75 (1H, m), 8.46 (1H, m), 8.56 (1H, m); m/z (ES+)=139.11 [M+H]+; RT=0.21 min.
Quantity
5 g
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10.2 g
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210 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-amino-1-(pyridin-3-yl)ethanol
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(R)-2-amino-1-(pyridin-3-yl)ethanol
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